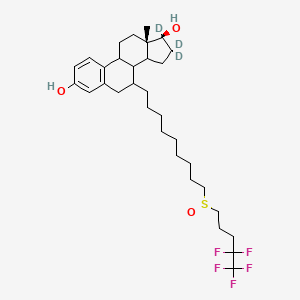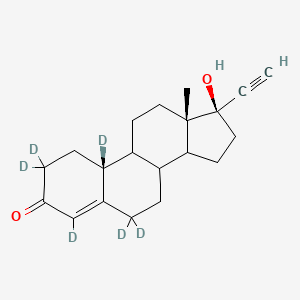
OP-145
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OP-145 is a synthetic antimicrobial peptide (AMP) similar to the human cathelicidin LL-37. This compound consists of 24 amino acids and has demonstrated antibacterial and cytotoxic properties.
Applications De Recherche Scientifique
Antibacterial Effects
OP-145, a synthetic antimicrobial peptide derived from the human cathelicidin LL-37, shows significant antibacterial activity, especially against drug-resistant strains. In a study by Ming and Huang (2017), this compound demonstrated strong antibacterial activity against nine methicillin-resistant Staphylococcus aureus (MRSA) strains. The peptide substantially reduced the growth and biofilm formation of these drug-resistant strains, indicating its potential as a new approach in controlling bacterial infections (Ming & Huang, 2017).
Interaction with Membrane Systems
Malanovic et al. (2015) explored the interactions between this compound and membrane systems that mimic bacterial and mammalian cells. This compound was shown to interact differently with membranes depending on their composition, which is crucial for its selective activity against bacteria while being less harmful to human cells. For instance, the peptide caused membrane thinning in bacterial mimics while leading to disintegration in mammalian mimics, showcasing its ability to differentiate between bacterial and human cells (Malanovic et al., 2015).
Membrane Selectivity and Activity
Further research by Malanovic et al. (2014) on the biophysical characterization of this compound revealed its varied interactions with different lipid systems. The study highlighted the peptide's ability to form disk-like aggregates in mammalian mimics and induce a quasi-interdigitated structure in bacterial mimics. Interestingly, a point mutation in the hydrophobic region of this compound was found to enhance its membrane selectivity, indicating the potential for fine-tuning its properties for therapeutic purposes (Malanovic et al., 2014).
Prevention of Biomaterial-Associated Infections
De Breij et al. (2016) focused on preventing biomaterial-associated infections (BAIs) caused by Staphylococcus aureus. They developed an antimicrobial implant-coating by incorporating this compound into a Polymer-Lipid Encapsulation MatriX (PLEX), which released the peptide in a controlled manner. This innovative coating significantly reduced implant colonization and S. aureus-induced BAIs, offering a promising strategy for preventing such infections in clinical settings (De Breij et al., 2016).
Propriétés
Formule moléculaire |
C142H246N46O31 |
|---|---|
Poids moléculaire |
3093.762 |
Apparence |
Off white to light yellow powder |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoyl]oxymethyl (6R,7R)-7-[2-(2-amino-1,3-thiazol-4-yl)pent-2-enoylamino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1150717.png)
![(7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B1150718.png)
